Methyl 4-amino-3-iodobenzoate
Overview
Description
Methyl 4-amino-3-iodobenzoate is a benzoate ester . It has a molecular formula of C8H8INO2 and a molecular weight of 277.06 g/mol .
Synthesis Analysis
Methyl 4-amino-3-iodobenzoate can be synthesized via Cu-catalyzed cross-coupling with boronic acids, leading to methyl carbazole-3-carboxylate . This method is used in the synthesis of carbazole alkaloids .Molecular Structure Analysis
The molecular structure of Methyl 4-amino-3-iodobenzoate is characterized by the presence of a benzoate ester group . The IUPAC name for this compound is methyl 4-amino-3-iodobenzoate . The InChI code is InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 .Chemical Reactions Analysis
The aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .Physical And Chemical Properties Analysis
Methyl 4-amino-3-iodobenzoate has a molecular weight of 277.06 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.95998 g/mol .Scientific Research Applications
Organic Synthesis
“Methyl 4-amino-3-iodobenzoate” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . Its unique properties make it a valuable component in the development of new drugs and treatments. However, the specific drugs that use this compound are not mentioned in the search results.
Agrochemicals
In the field of agrochemicals, “Methyl 4-amino-3-iodobenzoate” is used as an intermediate . Agrochemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement. The exact role of this compound in agrochemicals is not specified in the search results.
Dyestuff Fields
“Methyl 4-amino-3-iodobenzoate” is used in dyestuff fields . It could be involved in the synthesis of dyes or pigments, contributing to the coloration of textiles, plastics, food, and other materials.
Synthesis of Carbazole Derivatives
This compound is used in the synthesis of methyl carbazole-3-carboxylate derivatives . The process involves copper-promoted N-arylation of “Methyl 4-amino-3-iodobenzoate” with boronic acids followed by Pd-catalyzed intramolecular C–H arylation .
Synthesis of Naturally Occurring Carbazole Alkaloids
“Methyl 4-amino-3-iodobenzoate” is used in the synthesis of naturally occurring carbazole alkaloids such as clausine C . These alkaloids have various biological activities and are found in many medicinal plants.
Safety and Hazards
Methyl 4-amino-3-iodobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 4-amino-3-iodobenzoate primarily targets the respiratory system . The compound’s interaction with this system can lead to specific physiological responses, which are crucial in understanding its overall effect on the body.
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of various products . This suggests that Methyl 4-amino-3-iodobenzoate might interact with its targets in a similar manner, leading to changes in the physiological state of the system.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely a result of the compound’s interaction with its primary target, the respiratory system.
Action Environment
The action, efficacy, and stability of Methyl 4-amino-3-iodobenzoate can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation can affect the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 4-amino-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVFVTVXSKAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399364 | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-iodobenzoate | |
CAS RN |
19718-49-1 | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-amino-3-iodobenzoate in organic synthesis?
A: Methyl 4-amino-3-iodobenzoate serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing benzoannulated heterocycles. Its structure, containing both an iodine atom and an amine group, allows for diverse chemical modifications. [, ]
Q2: Can you provide an example of how Methyl 4-amino-3-iodobenzoate is utilized in the synthesis of natural products?
A: One study demonstrates the use of Methyl 4-amino-3-iodobenzoate in synthesizing various carbazole alkaloids. This involves a two-step process: a copper-catalyzed N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C–H arylation. This method enabled the successful synthesis of natural carbazole alkaloids like clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. []
Q3: How is ring-closing metathesis employed in conjunction with Methyl 4-amino-3-iodobenzoate?
A: Researchers have successfully utilized Methyl 4-amino-3-iodobenzoate as a starting material to synthesize nitrogen-containing benzoannulated eight- and nine-membered heterocycles. The key step in this synthesis involves ring-closing metathesis, highlighting the compound's versatility in constructing complex cyclic structures. []
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